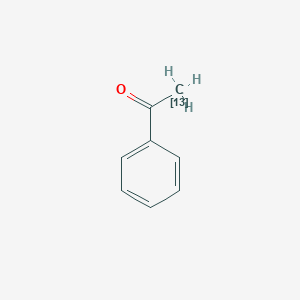

Acetophenone-13C

Übersicht

Beschreibung

Acetophenone-methyl-13C: is a labeled compound where the methyl group of acetophenone is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including spectroscopy and tracer studies. The molecular formula of acetophenone-methyl-13C is C6H5CO13CH3, and it has a molecular weight of 121.14 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetophenone-methyl-13C can be synthesized through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethyltin (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C .

Industrial Production Methods: Industrial production of acetophenone-methyl-13C typically involves the use of labeled precursors and specialized equipment to ensure high isotopic purity. The process may include multiple steps of purification and verification to achieve the desired isotopic enrichment.

Analyse Chemischer Reaktionen

Types of Reactions: Acetophenone-methyl-13C undergoes various chemical reactions, including:

Reduction: It can be reduced to 1-phenylethanol using reducing agents such as sodium borohydride (NaBH4).

Substitution: Acetophenone can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: NaOCl, NaOH, heat

Reduction: NaBH4, methanol

Substitution: Various nucleophiles, solvents like DMF

Major Products:

Oxidation: Benzoic acid

Reduction: 1-Phenylethanol

Substitution: Various substituted acetophenones depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

2.1 NMR Spectroscopy

Acetophenone-13C is extensively used in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and dynamic studies of organic compounds. The unique chemical shifts observed in 13C NMR spectra provide critical insights into molecular environments.

Case Study: A study examined the 13C NMR spectra of 55 substituted acetophenones, revealing valuable information about their electronic environments and interactions .

Pharmacological Research

3.1 Drug Metabolism Studies

This compound is utilized in pharmacokinetics to study drug metabolism and bioavailability. The stable isotope allows researchers to trace metabolic pathways without the complications associated with radioactive isotopes.

3.2 Anticancer Research

Recent studies have investigated the effects of acetophenone derivatives on cancer cell lines. For instance, research demonstrated that certain acetophenone derivatives exhibit significant antiproliferative effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Acetophenone Derivative A | MCF-7 | 25 |

| Acetophenone Derivative B | A549 | 30 |

This data indicates the potential of acetophenone derivatives as therapeutic agents against specific cancers .

5.1 Tracing Organic Contaminants

The environmental applications of this compound include tracing organic contaminants in soil and water samples. Its isotopic signature helps differentiate between natural and anthropogenic sources of pollution.

Wirkmechanismus

The mechanism of action of acetophenone-methyl-13C is primarily related to its role as a labeled compound. In biological systems, it can be used to trace metabolic pathways and understand the fate of carbon atoms. The labeled carbon-13 isotope allows for the detection and quantification of the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Vergleich Mit ähnlichen Verbindungen

Acetophenone-13C: Similar to acetophenone-methyl-13C but with the carbon-13 isotope labeled at a different position.

Benzaldehyde-13C: Another labeled compound used in similar applications.

Benzophenone-13C: Used in photochemical studies and as a tracer in various reactions.

Uniqueness: Acetophenone-methyl-13C is unique due to its specific labeling at the methyl group, which provides distinct advantages in tracing studies and NMR spectroscopy. This specific labeling allows for precise tracking of the methyl group in various chemical and biological processes, making it a valuable tool in research.

Biologische Aktivität

Acetophenone-13C is a stable isotope-labeled derivative of acetophenone, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions with biological systems, potential applications in drug development, and its role in ecological contexts.

Overview of Acetophenone

Acetophenone (C8H8O) is a ketone that features a phenyl group attached to a carbonyl group. Its isotopically labeled counterpart, this compound, is utilized in various research applications, particularly in metabolic studies and tracing experiments due to the unique properties imparted by the 13C isotope.

Biological Properties

- Antimicrobial Activity : Acetophenone has been shown to exhibit antimicrobial properties. Research indicates that it can influence the skin microbiota and may act as an attractant for certain vector-borne parasites. For instance, Cheng et al. (2022) reported that acetophenone released from the skin microbiota of flavivirus-infected hosts attracts mosquitoes by suppressing antimicrobial proteins .

- Insect Attraction and Repellency : The compound has been studied for its dual role in attracting and repelling insects. Specifically, while acetophenone attracts Aedes aegypti mosquitoes, certain derivatives like 4-ethylacetophenone exhibit repellent effects against malaria mosquitoes (Anopheles gambiae) .

- Toxicological Studies : Toxicity assessments have indicated that acetophenone does not exhibit significant acute toxicity at moderate exposure levels. In subchronic studies involving Osborne-Mendel rats, no mortality was observed at doses up to 10,000 ppm . However, clinical signs such as salivation and reduced activity were noted at higher doses.

Case Studies

- Metabolic Tracing : In metabolic studies, this compound has been employed to trace metabolic pathways in various organisms. Its incorporation into metabolic processes allows researchers to elucidate biochemical pathways involving ketones.

- Chemical Shielding Analysis : High-resolution solid-state NMR techniques have been used to determine the carbon-13 chemical shielding tensors in acetophenone crystals, providing insights into molecular interactions at the atomic level .

Data Tables

Future Directions

Research on this compound should continue to explore its potential applications in drug development and ecological studies. Understanding its interactions with microbial communities and its role as a semiochemical could lead to innovative applications in pest control and therapeutic interventions.

Eigenschaften

IUPAC Name |

1-phenyl(213C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71777-36-1 | |

| Record name | 71777-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Acetophenone-methyl-13C particularly useful in studying polymerization reactions?

A1: Acetophenone-methyl-13C is valuable for studying polymerization reactions due to the presence of the Carbon-13 isotope in its structure. This isotope acts as a label that can be tracked using Nuclear Magnetic Resonance (NMR) spectroscopy []. By incorporating Acetophenone-methyl-13C into the initiation step of polymerization, researchers can analyze the resulting polymer chains with NMR and gain insights into the initiation mechanism and the distribution of monomers within the polymer chain.

Q2: How does the structure of Acetophenone-methyl-13C influence its reactivity in copolymerization reactions, specifically with styrene and methyl methacrylate?

A2: The research paper reveals that the phenacyl radical, generated from Acetophenone-methyl-13C, exhibits a preference for reacting with styrene over methyl methacrylate []. This selectivity is attributed to the structural characteristics of both the phenacyl radical and the monomers. Further research exploring the specific structural factors influencing this reactivity preference would be valuable.

Q3: What analytical techniques are used to characterize and quantify Acetophenone-methyl-13C in polymer samples?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used to characterize and quantify Acetophenone-methyl-13C incorporated into polymer chains []. The presence of the Carbon-13 isotope allows for the identification and quantification of the labeled initiator fragments within the polymer structure, providing valuable information about the polymerization process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.